molecular formula C18H26N2O2S B2892867 Tert-butyl 4-[2-(4-methylphenyl)ethanethioyl]piperazine-1-carboxylate CAS No. 2320959-48-4

Tert-butyl 4-[2-(4-methylphenyl)ethanethioyl]piperazine-1-carboxylate

Cat. No.: B2892867
CAS No.: 2320959-48-4
M. Wt: 334.48
InChI Key: FILKVRVLNNPFGK-UHFFFAOYSA-N
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Description

Piperazine derivatives, such as “Tert-butyl 4-[2-(4-methylphenyl)ethanethioyl]piperazine-1-carboxylate”, are often used as building blocks in the synthesis of various organic compounds . They have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .


Synthesis Analysis

The synthesis of similar compounds involves the use of N-Boc piperazine as a starting material . The specific synthesis steps would depend on the exact structure of the target compound.


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . X-ray diffraction analysis has also been used to further confirm the structures .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, serving as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the molecule of a similar compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .

Mechanism of Action

The mechanism of action of piperazine derivatives often involves interaction with macromolecules, which can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Safety and Hazards

Safety and hazards associated with a compound depend on its specific structure and properties. For similar compounds, precautions may include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future directions in the research of piperazine derivatives could involve the development of novel compounds with enhanced biological activities. Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Properties

IUPAC Name

tert-butyl 4-[2-(4-methylphenyl)ethanethioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-14-5-7-15(8-6-14)13-16(23)19-9-11-20(12-10-19)17(21)22-18(2,3)4/h5-8H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILKVRVLNNPFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=S)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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